(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Overview
Description
®-Methyl Azetidine-2-carboxylate Hydrochloride is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
The primary target of ®-Methyl Azetidine-2-carboxylate Hydrochloride, also known as L-azetidine-2-carboxylate (L-AZC), is proteins . It can quickly get involved in proteins and cause protein misfolding, disrupting the normal function of the protein .
Mode of Action
The compound interacts with its targets by being quickly involved in proteins . This involvement leads to protein misfolding, which disrupts the normal function of the protein .
Biochemical Pathways
The compound affects the biochemical pathways related to protein folding . Misfolded proteins can disrupt various cellular processes, leading to a range of downstream effects .
Pharmacokinetics
It is known that the compound can be biodegraded as the only carbon and nitrogen source by bacteria , suggesting that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the disruption of normal protein function due to protein misfolding . This disruption can have various molecular and cellular effects, depending on the specific proteins and cells involved .
Action Environment
The action of ®-Methyl Azetidine-2-carboxylate Hydrochloride can be influenced by various environmental factors. For example, the presence of bacteria can lead to the biodegradation of the compound . .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl Azetidine-2-carboxylate Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to its degradation, which may affect its efficacy in biochemical assays. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of ®-Methyl Azetidine-2-carboxylate Hydrochloride vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular stress, apoptosis, and organ damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity .
Metabolic Pathways
®-Methyl Azetidine-2-carboxylate Hydrochloride is involved in various metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as amino acid decarboxylases and transaminases, which are crucial for the synthesis and degradation of amino acids. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of ®-Methyl Azetidine-2-carboxylate Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
®-Methyl Azetidine-2-carboxylate Hydrochloride exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl Azetidine-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for ®-Methyl Azetidine-2-carboxylate Hydrochloride often leverage scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl Azetidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted azetidines .
Scientific Research Applications
®-Methyl Azetidine-2-carboxylate Hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
L-Azetidine-2-carboxylate: A proline analogue that also causes protein misfolding and is used in similar research applications.
Azetidine-2-carboxylic acid: Another analogue with similar structural properties and applications.
Uniqueness: ®-Methyl Azetidine-2-carboxylate Hydrochloride is unique due to its chiral nature and specific reactivity, which makes it particularly useful in asymmetric synthesis and as a tool for studying chiral interactions in biological systems .
By understanding the properties, synthesis, and applications of ®-Methyl Azetidine-2-carboxylate Hydrochloride, researchers can leverage this compound for various scientific and industrial purposes.
Properties
IUPAC Name |
methyl (2R)-azetidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBGZKNRAUKEF-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738783 | |
Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647854-63-5 | |
Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Methyl azetidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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